N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride
Description
N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride is a tertiary amine salt characterized by a cyclopentane ring substituted with a dimethylaminoethyl group and two hydrochloride counterions.
Properties
IUPAC Name |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)8-7-10-9-5-3-4-6-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPBGXDJCPFCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride typically involves the reaction of cyclopentanamine with N,N-dimethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino group (-N(CH₃)₂) enhances nucleophilicity, facilitating substitution reactions. Key examples include:
These reactions are critical for modifying the compound’s pharmacokinetic properties, such as bioavailability.
Condensation with Carbonyl Compounds
The primary amine group participates in condensation reactions with ketones or aldehydes:
-
Cyclohexanone Condensation :
Reacting with cyclohexanone under reflux yields a crystalline product (146–147°C) via imine formation and subsequent cyclization. The absence of carbonyl absorption in IR spectra suggests tautomerization or complete cyclization .
| Reactant | Conditions | Product Structure | Applications |
|---|---|---|---|
| Cyclohexanone | Reflux, 2.5 hours | Polycyclic amine derivative | Potential intermediates for antidepressants . |
Catalytic N-Methylation
The dimethylamino group can undergo further methylation using methanol as a methyl donor under catalytic conditions:
| Catalyst | Conditions | Byproduct | Efficiency |
|---|---|---|---|
| Transition metals | High temperature, H₂O | H₂O | Environmentally benign; produces N,N-dimethyl derivatives . |
This method aligns with green chemistry principles, minimizing toxic waste.
Acid-Base Reactions
The dihydrochloride salt form allows reversible protonation, critical for pH-dependent applications:
-
Deprotonation :
Treatment with strong bases (e.g., NaOH) regenerates the free amine, restoring nucleophilicity for further reactions .
| Process | Reagents | Outcome |
|---|---|---|
| Deprotonation | NaOH, aqueous solution | Free amine (C₉H₂₀N₂) |
Coordination Chemistry
The dimethylamino group acts as a ligand in metal complexes, influencing catalytic activity:
| Metal Ion | Application | Complex Stability |
|---|---|---|
| Cu²⁺, Fe³⁺ | Catalysis, drug delivery | Enhanced stability due to chelation . |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties. Research indicates that similar dimethylamino-containing compounds have been utilized in therapies targeting infectious diseases and cancer treatment due to their ability to modulate biological pathways effectively. These compounds often exhibit antimicrobial, anticancer, and analgesic properties .
Drug Development
N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride serves as a lead compound in drug discovery processes. Its structural characteristics allow for modifications that can enhance efficacy against specific targets. The compound's interactions with various biological receptors are crucial for understanding its pharmacodynamics and pharmacokinetics.
Synthetic Methodologies
The synthesis of this compound can be achieved through several advanced organic chemistry methods. These methods focus on improving efficiency and safety in drug development:
- Functional Group Manipulation : Modifying the dimethylamino group or cyclopentane core can lead to derivatives with enhanced biological activity.
- Scaffold Hopping : This technique allows researchers to explore variations of the core structure to optimize interactions with biological targets.
- Combinatorial Chemistry : This approach enables the rapid synthesis of multiple derivatives for high-throughput screening in drug discovery .
Biological Activities
This compound exhibits a range of biological activities due to its structural attributes:
- Antimicrobial Activity : Compounds with dimethylamino groups have shown effectiveness against various bacterial strains, making them candidates for antibiotic development.
- Anticancer Properties : Research highlights the potential of these compounds in inhibiting tumor growth by targeting specific biochemical pathways involved in cancer progression .
- Neuropharmacological Effects : Similar compounds have been studied for their impact on neurotransmitter systems, indicating potential applications in treating CNS disorders .
Case Studies
Several case studies have documented the successful application of similar compounds in clinical settings:
- Antibiotic Development : A study demonstrated that derivatives of dimethylaminocycloalkanes exhibited potent antibacterial activity against resistant strains of bacteria.
- Cancer Therapeutics : Research highlighted a compound structurally similar to this compound that effectively inhibited tumor growth in preclinical models by targeting specific oncogenic pathways.
- CNS Disorders : Clinical trials involving dimethylamino derivatives have shown promise in alleviating symptoms associated with depression and anxiety by modulating neurotransmitter levels.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and applications of N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride with related compounds:
Key Comparative Insights
Backbone Rigidity vs. Flexibility: The cyclopentane ring in the target compound introduces conformational rigidity, which may enhance stereochemical specificity compared to linear analogs like (2S)-2,5-diaminopentanamide dihydrochloride . Alachlor’s aromatic ring system contrasts with aliphatic backbones, emphasizing its role in hydrophobic interactions with plant enzymes .
The dihydrochloride salt form enhances water solubility, a shared feature with other dihydrochloride salts like those in and .
Functional Group Diversity: Amide-containing analogs (e.g., 2-amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride) exhibit hydrogen-bonding capacity, which may influence pharmacokinetics compared to the target compound’s amine-dominated structure . Chloro-substituted compounds like alachlor and 2-[(N,N-diethyl)amino]ethyl chloride hydrochloride highlight divergent applications (pesticides vs. synthetic intermediates) .
Safety and Toxicity: Limited toxicological data are noted for dihydrochloride salts like the target compound and (2S)-2,5-diaminopentanamide dihydrochloride, necessitating precautionary handling . Pesticides such as alachlor have well-documented environmental and health hazards, contrasting with the presumed research focus of the target compound .
Biological Activity
N-[2-(Dimethylamino)ethyl]cyclopentanamine dihydrochloride is a compound characterized by a cyclopentanamine core and a dimethylaminoethyl side chain. This unique structure enhances its solubility and biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the dimethylamino group is significant for its reactivity and biological interactions. The dihydrochloride salt form increases its solubility in aqueous environments, facilitating its use in biological assays.
Biological Activity
This compound exhibits various biological activities, primarily attributed to the dimethylamino group. Compounds with similar structures have shown potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds with dimethylamino groups can inhibit bacterial growth. For instance, studies on related compounds have demonstrated effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .
- Cancer Treatment : Similar compounds have been explored for their ability to modulate pathways involved in cancer cell proliferation and survival, suggesting potential applications in oncology .
- Central Nervous System Effects : The compound's interaction with neurotransmitter receptors could lead to effects on mood and cognition, similar to other dimethylamino derivatives that exhibit antidepressant properties .
The mechanism of action of this compound involves its binding to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in various biological pathways:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and potentially leading to therapeutic effects in mood disorders or pain management.
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Chloro-N,N-dimethylethanamine hydrochloride | Structure not shown | Moderate skin irritant; CNS effects |
| 2-(Dimethylamino)cyclopentan-1-one hydrochloride | Structure not shown | Related to urotensin-II receptor agonism |
| Dibenzepin | Structure not shown | Antidepressant properties; complex multi-ring structure |
The unique cyclopentane core of this compound distinguishes it from these compounds, potentially offering unique interaction profiles.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Antibacterial Activity : A study reported that cyclohepta analogs exhibited significant antibacterial activity against P. aeruginosa, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/ml . This suggests that similar structural modifications could enhance the efficacy of this compound.
- Anticancer Potential : Research has indicated that certain dimethylamino derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . This highlights the potential for this compound in cancer therapy.
- Neuropharmacological Effects : Studies on related compounds have shown modulation of dopamine receptors, indicating potential applications in treating neurodegenerative diseases or mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
